![molecular formula C21H37NO4SSi B13921559 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a tert-butyl(dimethyl)silyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMSCl) to form tert-butyl(dimethyl)silyl ethers. The piperidine ring can be introduced through nucleophilic substitution reactions, and the sulfonyl group is often added via sulfonylation reactions using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce sulfonyl groups to thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted piperidine derivatives.
Scientific Research Applications
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The tert-butyl(dimethyl)silyl ether group provides steric protection, influencing the compound’s reactivity and stability. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxyphenyl)sulfonyl]piperidine
- 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methylphenyl)sulfonyl]piperidine
- 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-chlorophenyl)sulfonyl]piperidine
Uniqueness
The uniqueness of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and dimethyl groups on the phenyl ring enhances its lipophilicity and potential interactions with biological targets. Additionally, the tert-butyl(dimethyl)silyl ether group provides stability and protection during synthetic transformations .
Properties
Molecular Formula |
C21H37NO4SSi |
|---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
tert-butyl-[[1-(4-methoxy-2,6-dimethylphenyl)sulfonylpiperidin-2-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C21H37NO4SSi/c1-16-13-19(25-6)14-17(2)20(16)27(23,24)22-12-10-9-11-18(22)15-26-28(7,8)21(3,4)5/h13-14,18H,9-12,15H2,1-8H3 |
InChI Key |
NDALGJFBVMJPJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCCCC2CO[Si](C)(C)C(C)(C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


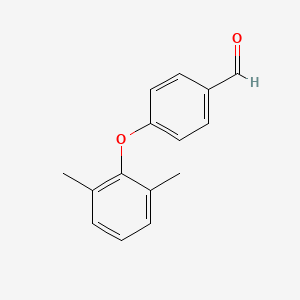
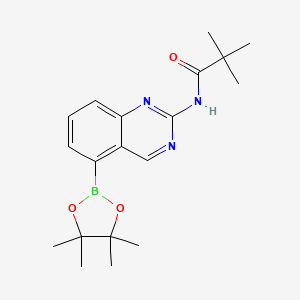
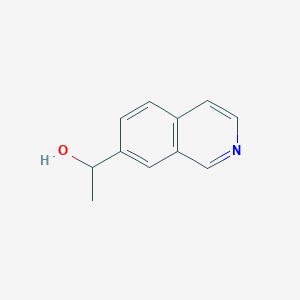

![6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921503.png)
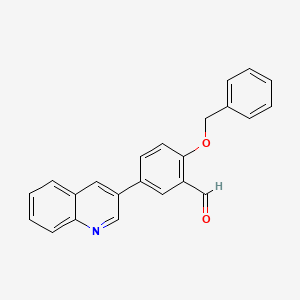
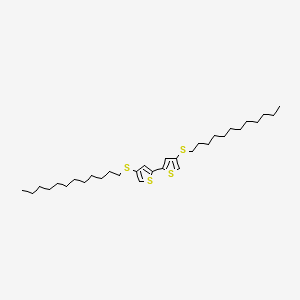

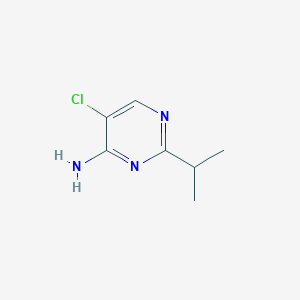
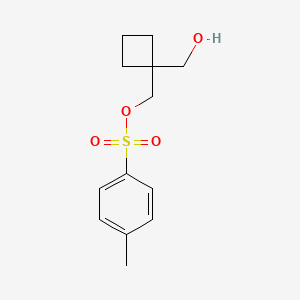
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)



